This compound is part of a broader category of purine derivatives that are often explored for their pharmacological properties. Purines are essential components in biochemistry, serving as building blocks for nucleic acids and playing critical roles in cellular energy transfer and signaling.
The synthesis of 8-(butylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione can be achieved through various methods. A typical synthetic route involves:
The molecular structure of 8-(butylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione features a purine ring system with several substituents:
The InChI key for this compound is JWEMAIXAXWGFFA-UHFFFAOYSA-N, and its canonical SMILES representation is CC1=CC=C(C=C1)CSC2=NC3=C(N2CCC(C)C)C(=O)NC(=O)N3C .
The compound can participate in various chemical reactions typical of purine derivatives:
The mechanism of action for 8-(butylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione primarily involves its role as a phosphodiesterase inhibitor:
Research indicates that compounds with similar structures have shown efficacy in treating conditions such as asthma and chronic obstructive pulmonary disease due to their anti-inflammatory properties .
8-(butylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione exhibits several notable physical and chemical properties:
The logP value indicates its lipophilicity, which aids in cell membrane penetration.
The scientific applications of 8-(butylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione are diverse:
This comprehensive overview highlights the significance of 8-(butylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione within medicinal chemistry and its potential therapeutic applications.
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: